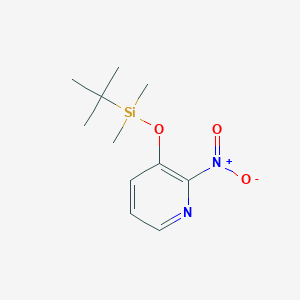
3-((tert-Butyldimethylsilyl)oxy)-2-nitropyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-((tert-Butyldimethylsilyl)oxy)-2-nitropyridine is an organic compound that features a pyridine ring substituted with a nitro group and a tert-butyldimethylsilyl (TBDMS) protected hydroxyl group. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-((tert-Butyldimethylsilyl)oxy)-2-nitropyridine typically involves the protection of a hydroxyl group with a tert-butyldimethylsilyl group followed by nitration of the pyridine ring. The reaction conditions often include the use of tert-butyldimethylsilyl chloride in the presence of a base such as imidazole or triethylamine to protect the hydroxyl group. The nitration step can be achieved using nitric acid or a nitrating mixture under controlled temperature conditions .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and other advanced techniques could enhance the efficiency and scalability of the synthesis process .
化学反应分析
Types of Reactions
3-((tert-Butyldimethylsilyl)oxy)-2-nitropyridine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or iron powder in acetic acid are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products
Reduction: The major product is 3-((tert-Butyldimethylsilyl)oxy)-2-aminopyridine.
Substitution: The major products depend on the nucleophile used, resulting in various substituted pyridine derivatives.
科学研究应用
3-((tert-Butyldimethylsilyl)oxy)-2-nitropyridine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: The compound can be used in the production of specialty chemicals and materials
作用机制
The mechanism of action of 3-((tert-Butyldimethylsilyl)oxy)-2-nitropyridine involves its reactivity due to the presence of the nitro group and the protected hydroxyl group. The nitro group can participate in redox reactions, while the TBDMS group protects the hydroxyl group from unwanted reactions, allowing for selective functionalization of the pyridine ring. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes .
相似化合物的比较
Similar Compounds
3-((tert-Butyldimethylsilyl)oxy)-propanol: Similar in structure with a TBDMS-protected hydroxyl group but lacks the nitro group.
3-((tert-Butyldimethylsilyl)oxy)-propionaldehyde: Contains a TBDMS-protected hydroxyl group and an aldehyde group instead of a nitro group.
(tert-Butyldimethylsilyloxy)acetaldehyde: Features a TBDMS-protected hydroxyl group and an aldehyde group .
Uniqueness
3-((tert-Butyldimethylsilyl)oxy)-2-nitropyridine is unique due to the combination of a nitro group and a TBDMS-protected hydroxyl group on the pyridine ring. This combination provides distinct reactivity and functionalization possibilities that are not present in the similar compounds listed above.
属性
分子式 |
C11H18N2O3Si |
|---|---|
分子量 |
254.36 g/mol |
IUPAC 名称 |
tert-butyl-dimethyl-(2-nitropyridin-3-yl)oxysilane |
InChI |
InChI=1S/C11H18N2O3Si/c1-11(2,3)17(4,5)16-9-7-6-8-12-10(9)13(14)15/h6-8H,1-5H3 |
InChI 键 |
JPFLDRBNMKDDMS-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)[Si](C)(C)OC1=C(N=CC=C1)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


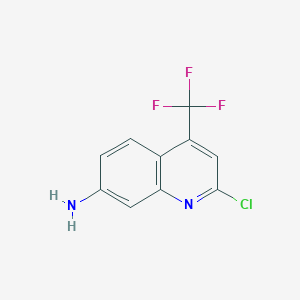
![1-Oxa-9-azaspiro[5.5]undecane oxalate](/img/structure/B11864320.png)

![2-methyl-N-(pyridin-4-yl)imidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B11864342.png)


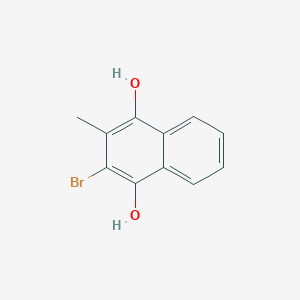

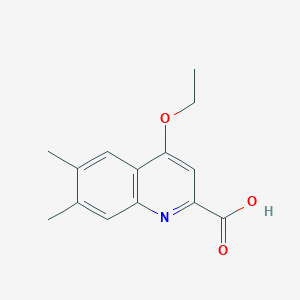
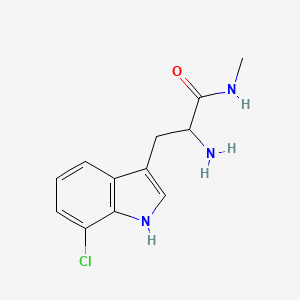
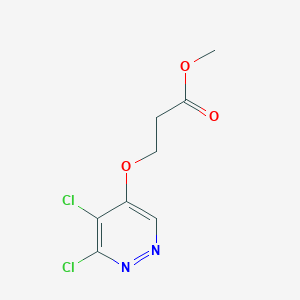
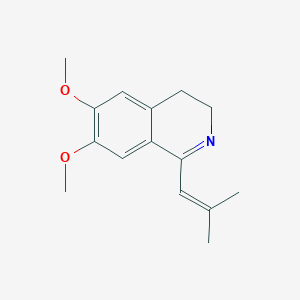
![4-(7-Chloropyrazolo[1,5-a]pyridin-2-yl)phenol](/img/structure/B11864384.png)

